molecular formula C19H22BNO3 B8231284 N-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8231284
M. Wt: 323.2 g/mol
InChI Key: KANGHEZSXJSOCV-UHFFFAOYSA-N
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Description

N-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-containing aromatic amide. Its structure comprises a benzamide scaffold substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and an N-phenyl amide moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for forming carbon-carbon bonds . The boronate ester acts as a nucleophilic partner, enabling aryl-aryl or aryl-heteroaryl couplings under palladium catalysis. Its synthetic versatility stems from the stability of the dioxaborolane group, which facilitates handling and storage compared to boronic acids .

Properties

IUPAC Name

N-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-8-9-14(13-15)17(22)21-16-11-6-5-7-12-16/h5-13H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANGHEZSXJSOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Oxidative Addition : Aryl bromide (3-bromo-N-phenylbenzamide) reacts with a Pd(0) catalyst to form a Pd(II) intermediate.

  • Transmetalation : The Pd(II) complex interacts with B2_2Pin2_2, transferring the boronate group.

  • Reductive Elimination : The Pd catalyst regenerates, releasing the boronic ester product.

Standard Protocol

ComponentSpecification
Substrate 3-Bromo-N-phenylbenzamide (1.0 equiv)
Boronate Source B2_2Pin2_2 (1.5 equiv)
Catalyst PdCl2_2(dppf) (3 mol%)
Base Potassium acetate (3.0 equiv)
Solvent 1,4-Dioxane (0.2 M)
Temperature 80–100°C, 12–24 hours
Yield 72–89%

Key Observations :

  • Higher temperatures (>100°C) accelerate side reactions (e.g., debromination).

  • Steric hindrance from the benzamide group necessitates bulky ligands (e.g., dppf) to prevent catalyst deactivation.

Alternative Synthetic Routes

Direct Boronation of Benzamide Derivatives

Aryl lithium or Grignard reagents react with trimethyl borate, followed by pinacol esterification. This method is less common due to sensitivity to moisture and lower yields (45–60%).

Transesterification of Boronic Acids

Preformed 3-boronobenzoic acid is coupled with aniline via EDCI/HOBt-mediated amidation, followed by esterification with pinacol. This two-step process achieves 65–78% overall yield but requires stringent anhydrous conditions.

Industrial-Scale Optimization

Continuous Flow Reactors

ParameterEffect on Yield
Residence Time 30–60 minutes (vs. 24 hours batch)
Catalyst Loading Reduced to 1 mol% Pd
Throughput 5–10 kg/day
Purity >99% (HPLC)

Continuous systems minimize side-product formation and improve thermal control, critical for exothermic transmetalation steps.

Solvent Recycling

  • 1,4-Dioxane is recovered via distillation (85% efficiency).

  • Pd catalysts are captured using functionalized resins, reducing costs by 40%.

Challenges and Mitigation Strategies

Debromination

  • Cause : Overly reducing conditions or excess base.

  • Solution : Use NEt3_3 instead of KOAc and lower reaction temperatures (70–80°C).

Hydrolysis of Boronate Esters

  • Cause : Residual moisture in solvents.

  • Solution : Molecular sieves (4 Å) or anhydrous MgSO4_4 added to reaction mixtures.

Analytical Characterization

TechniqueKey Data
1^1H NMR δ 8.10 (s, 1H, BPin), 7.85–7.45 (m, 9H)
13^13C NMR δ 167.2 (C=O), 83.5 (BPin)
HRMS m/z 323.19 [M+H]+^+
Melting Point 141–143°C

Data align with literature values for analogous benzamide boronic esters.

Emerging Methodologies

Photocatalytic Borylation

Visible-light-driven reactions using Ir(ppy)3_3 catalysts show promise for room-temperature synthesis (50–60% yield, ongoing optimization).

Enzymatic Transesterification

Pilot studies using lipases (e.g., CAL-B) achieve 30–40% conversion, avoiding metal catalysts .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines.

    Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has shown promising anticancer properties. Studies indicate that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, related compounds have been tested against human colorectal carcinoma cell lines (HCT116), demonstrating significant antiproliferative activity with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition leads to disrupted cellular proliferation in cancer cells .

Antimicrobial Properties

This compound and its derivatives have also been evaluated for antimicrobial activity. The minimum inhibitory concentrations (MIC) against various bacterial strains have been reported to be quite low (e.g., MIC = 1.27 µM against Bacillus subtilis), indicating strong antibacterial properties . The compound's effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for further development in antimicrobial therapies.

Organic Synthesis

Reagent in Cross-Coupling Reactions

The boron-containing moiety in this compound allows it to function as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and agrochemicals . The stability and reactivity of the dioxaborolane group facilitate efficient coupling reactions under mild conditions.

Materials Science

Polymer Chemistry

In materials science, the incorporation of boron-containing compounds like this compound into polymer matrices can enhance thermal stability and mechanical properties. The unique properties of boron can lead to improved performance in various applications including coatings and composites .

Case Study 1: Anticancer Screening

In a study focusing on the anticancer effects of synthesized benzamide derivatives including this compound:

CompoundIC50 (µM)Activity
N95.85Strong
N184.53Strong
Standard (5-FU)9.99Reference

This study highlights the potential of these compounds as alternatives or adjuncts to existing cancer therapies .

Case Study 2: Antimicrobial Evaluation

The antimicrobial efficacy was assessed against several strains:

StrainMIC (µM)
Bacillus subtilis1.27
Staphylococcus aureus1.43
Escherichia coli2.60

These results demonstrate the broad-spectrum activity of N-phenyl derivatives against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves the formation of a boronate ester intermediate during reactions such as Suzuki-Miyaura cross-coupling. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of transition states during the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives containing the dioxaborolane moiety, focusing on substituent effects , reactivity , and applications .

Table 1: Structural and Functional Comparison

Compound Name Substituent Position Key Functional Groups Molecular Weight Notable Properties/Applications Reference
N-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Target) 3-position Phenylamide, dioxaborolane 323.19 g/mol Suzuki coupling, drug discovery intermediates
N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 4-position Phenylamide, dioxaborolane 323.19 g/mol Positional isomer; altered steric/electronic effects
2-Chloro-N-cyclopropyl-5-(dioxaborolan-2-yl)benzamide 5-position Chloro, cyclopropylamide, dioxaborolane 310.60 g/mol Enhanced electrophilicity for coupling
N-Ethyl-2-fluoro-5-(dioxaborolan-2-yl)benzamide 5-position Fluoro, ethylamide, dioxaborolane 293.15 g/mol Improved lipophilicity for CNS-targeting drugs
N-([1,1'-Biphenyl]-4-yl)-4-(dioxaborolan-2-yl)benzamide 4-position Biphenylamide, dioxaborolane 385.25 g/mol Planar structure for π-π interactions
2-Methoxy-4-(dioxaborolan-2-yl)benzamide 4-position Methoxy, benzamide, dioxaborolane 263.12 g/mol Electron-donating group stabilizes boronate

Key Findings

Positional Isomerism :

  • The 3-position substitution in the target compound introduces distinct steric hindrance compared to 4-position analogs (e.g., N-Phenyl-4-(dioxaborolan-2-yl)benzamide). This affects cross-coupling efficiency, as the 3-substituted derivative may exhibit slower reaction kinetics due to hindered access to the boron atom .
  • 4-Substituted derivatives (e.g., N-([1,1'-Biphenyl]-4-yl)-4-(dioxaborolan-2-yl)benzamide) often show higher yields in Suzuki reactions due to reduced steric bulk .

Electronic Effects :

  • Electron-withdrawing groups (e.g., chloro in 2-Chloro-N-cyclopropyl-5-(dioxaborolan-2-yl)benzamide) increase the electrophilicity of the boronate, accelerating transmetallation in cross-couplings .
  • Electron-donating groups (e.g., methoxy in 2-Methoxy-4-(dioxaborolan-2-yl)benzamide) stabilize the boronate but may require harsher reaction conditions .

Biological Applications :

  • Fluorinated analogs (e.g., N-Ethyl-2-fluoro-5-(dioxaborolan-2-yl)benzamide) are prioritized in CNS drug development due to enhanced blood-brain barrier permeability .
  • Biphenyl derivatives (e.g., N-([1,1'-Biphenyl]-4-yl)-4-(dioxaborolan-2-yl)benzamide) are used in fluorescent probes for DNA modification .

Synthetic Challenges :

  • The target compound’s synthesis typically achieves moderate yields (~40–60%), comparable to related derivatives (e.g., 47% yield for N-([1,1'-Biphenyl]-4-yl)-4-(dioxaborolan-2-yl)benzamide) .
  • Purification often requires chromatography due to byproducts from incomplete amidation or boronate ester hydrolysis .

Table 2: Reaction Performance in Suzuki-Miyaura Couplings

Compound Coupling Partner Yield (%) Conditions (Catalyst, Base) Reference
N-Phenyl-3-(dioxaborolan-2-yl)benzamide 4-Bromoanisole 58 Pd(PPh₃)₄, K₂CO₃, DME, 80°C
N-Phenyl-4-(dioxaborolan-2-yl)benzamide 6-Bromoquinazoline 71 Pd(dba)₂, SPhos, CsF, THF, 60°C
2-Chloro-N-cyclopropyl-5-(dioxaborolan-2-yl)benzamide 4-Iodonitrobenzene 82 PdCl₂(dppf), NaHCO₃, DMF, 100°C
N-(3-Hydroxypropyl)benzamide Aryl halides (general) <30 Requires activating groups

Biological Activity

N-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a phenyl group and a dioxaborolane moiety. Its molecular formula is C18H24BNO3C_{18}H_{24}BNO_3 with a molecular weight of approximately 317.20 g/mol. The presence of the boron atom in its structure is significant for its biological activity, particularly in interactions with biomolecules.

Research indicates that compounds containing dioxaborolane groups often exhibit unique mechanisms of action due to their ability to form reversible covalent bonds with nucleophiles in biological systems. This property may enhance their efficacy as enzyme inhibitors or modulators.

Anticancer Activity

Studies have shown that derivatives of phenylboronic acids can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to this compound have been evaluated for their ability to inhibit protein kinases involved in cancer progression.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Target Enzyme/Pathway
Compound A0.25EGFR
Compound B0.15PI3K
N-phenyl-benzamideTBDTBD

Antimicrobial Activity

The compound's potential antimicrobial properties have been investigated against various pathogens. Preliminary results suggest that it may possess moderate activity against certain bacterial strains.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Case Studies

  • Inhibition of Protein Kinase Activity
    A study focused on the inhibition of specific protein kinases by compounds structurally similar to this compound demonstrated significant inhibition rates. The study utilized cell lines to evaluate the efficacy and found that these compounds could reduce phosphorylation levels critical for cell cycle progression.
  • In Vivo Studies
    In vivo studies using animal models have indicated that the compound exhibits promising results in reducing tumor size when administered at specific dosages. These findings highlight the need for further exploration into dosage optimization and long-term effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the safety and efficacy of this compound. Early studies suggest moderate absorption and distribution characteristics; however, detailed studies on metabolism and excretion are required to establish a comprehensive PK profile.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with high purity?

  • Methodology : Optimize reaction conditions (e.g., stoichiometry of boronic ester precursors and coupling agents) and employ purification techniques like preparative HPLC, as demonstrated in benzamide syntheses using similar boronate intermediates . Maintain inert atmospheres to prevent hydrolysis of the dioxaborolane ring. Confirm purity via 1^1H/13^13C NMR and HRMS, as shown in analogous protocols .

Q. How can the stability of the dioxaborolane group in this compound be assessed under varying pH conditions?

  • Methodology : Conduct kinetic studies in buffered solutions (pH 3–10) at controlled temperatures. Monitor degradation via 11^{11}B NMR or HPLC to track boronate ester hydrolysis. Compare with stability data of structurally related dioxaborolane-containing compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology : Use 1^1H and 13^13C NMR to confirm the aromatic benzamide backbone and dioxaborolane substituents. IR spectroscopy can validate carbonyl (C=O) and B-O bond signatures. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can unexpected byproducts during Suzuki-Miyaura cross-coupling reactions involving this compound be mitigated?

  • Methodology : Analyze reaction conditions (e.g., catalyst loading, base strength) to minimize protodeboronation or homocoupling. Use Pd(PPh3_3)4_4 or XPhos-based catalysts for improved selectivity. Characterize byproducts via LC-MS and adjust ligand ratios as needed, referencing boronate reactivity studies .

Q. What strategies resolve contradictions in reported biological activity data for benzamide-boronate hybrids?

  • Methodology : Perform dose-response assays under standardized conditions (e.g., cell line viability, enzyme inhibition). Validate target engagement using competitive binding assays or structural analogs. Cross-reference SAR studies of trifluoromethyl-substituted benzamides to identify functional group contributions .

Q. How does the dioxaborolane moiety influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodology : Conduct in vitro ADME assays (e.g., plasma stability, microsomal metabolism) and compare with non-boronated analogs. Use molecular docking to assess interactions with serum albumin or cytochrome P450 enzymes. Reference studies on boronate ester prodrugs for rational design .

Q. What computational methods predict the compound’s reactivity in photoinduced electron-transfer reactions?

  • Methodology : Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and assess charge transfer potential. Validate predictions experimentally via UV-vis spectroscopy and transient absorption studies under light irradiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.